(R)-3-hydroxybutyrate

Overview

Description

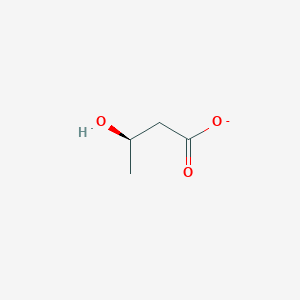

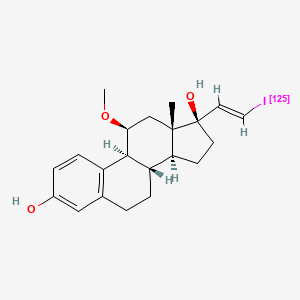

(R)-3-hydroxybutyrate is the conjugate base of (R)-3-hydroxybutyric acid. It has a role as a human metabolite. It is a conjugate base of a (R)-3-hydroxybutyric acid. It is an enantiomer of a (S)-3-hydroxybutyrate.

Scientific Research Applications

Industrial Production and Copolymers

(R)-3-hydroxybutyrate, a chiral compound, has been extensively researched for its role in the large-scale production of polyhydroxyalkanoates (PHAs), including its copolymers with (R)-3-hydroxyvalerate, (R)-3-hydroxyhexanoate, and others. These copolymers have significant commercial value and are used in various medical applications, such as skin grafting and in pharmaceuticals (Chen, 2010).

Kinetics and Mechanism in Hydrolysis

The kinetics and mechanism of this compound, specifically its hydrolysis under different conditions, have been a topic of interest. Studies have examined how this compound transforms into monomeric hydrolytic products like 3-hydroxybutyric acid and crotonic acid, particularly focusing on its behavior in various PHB matrices (Yu, Plackett, & Chen, 2005).

Role in Protein Folding

Another significant application of this compound is in the domain of protein folding. It forms short-chain conjugated poly-(R)-3-hydroxybutyrate (cPHB), which plays a crucial role in targeting and folding of proteins, especially membrane and organelle proteins. This has implications in understanding the molecular characteristics and physical properties of cPHB (Reusch, 2013).

Biomedical Applications

This compound is also studied for its application in biomedicine, such as in the development of thermogels for drug delivery. Research focuses on its copolymers, like poly[this compound-co-4-hydroxybutyrate], which show potential in biomedical applications due to their biocompatibility and biodegradability (Wee et al., 2017).

Production Optimization in Escherichia coli

Optimizing the production of this compound in microbial systems like Escherichia coli has been a key research area. Studies explore different cultivation strategies and nutrient limitations to maximize the productivity of this compound (Guevara-Martínez et al., 2015).

Chemical Synthesis from Bio-Sourced Materials

Efforts have been made in the chemical synthesis of this compound from bio-sourced materials. This approach aims to produce high-quality, isotactic, and crystalline materials suitable for replacing petroleum plastics, offering a more sustainable and cost-effective method (Tang & Chen, 2018).

properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

(3R)-3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |

InChI Key |

WHBMMWSBFZVSSR-GSVOUGTGSA-M |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O |

SMILES |

CC(CC(=O)[O-])O |

Canonical SMILES |

CC(CC(=O)[O-])O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)

![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)

![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)

![[(1R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1233717.png)